N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

Catalog No.
S3051737
CAS No.
1251609-79-6
M.F
C14H15N3O2S
M. Wt
289.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thia...

CAS Number

1251609-79-6

Product Name

N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

IUPAC Name

N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35

InChI

InChI=1S/C14H15N3O2S/c1-10-8-17-11(9-20-14(17)16-10)4-5-13(18)15-7-12-3-2-6-19-12/h2-3,6,8-9H,4-5,7H2,1H3,(H,15,18)

InChI Key

AEUWKBGGKKZKPY-UHFFFAOYSA-N

SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NCC3=CC=CO3

solubility

not available

N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a complex organic compound characterized by its unique structural features, which include a furan ring and an imidazo[2,1-b]thiazole core. The molecular formula of this compound is C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S with a molecular weight of approximately 289.35 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

  • Oxidation: The furan component can be oxidized to form furanones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can undergo reduction with agents like lithium aluminum hydride to yield corresponding alcohols or amines.
  • Substitution: Both the furan and imidazo[2,1-b]thiazole rings are capable of undergoing electrophilic or nucleophilic substitution reactions depending on the conditions employed.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous solvents.
  • Substitution: Various halogenating agents for electrophilic substitutions.

N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer research. The compound has been studied for its ability to inhibit specific enzymes and receptors, potentially leading to therapeutic effects such as:

  • Antitumor Activity: It may induce apoptosis in cancer cells by interacting with cellular signaling pathways.
  • Antimicrobial Properties: The compound shows promise as an antimicrobial agent, inhibiting the growth of various pathogens.

The synthesis of N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-b]thiazole Core: Cyclization of thioamide and α-haloketone precursors under basic conditions.
  • Attachment of the Furan Ring: Nucleophilic substitution where a furan-2-ylmethyl halide reacts with the imidazo[2,1-b]thiazole intermediate.
  • Formation of the Propanamide Group: Acylation with propanoyl chloride under basic conditions to yield the final product.

N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide has several applications:

  • Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design targeting various diseases.
  • Biological Research: Used in studies focusing on enzyme inhibition and receptor binding.
  • Material Science: Explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The interaction studies of N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide indicate that it may bind to specific molecular targets such as enzymes or receptors. This binding can lead to modulation of enzymatic activity or receptor signaling pathways, which is crucial for its biological effects.

Several compounds share structural similarities with N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(furan-2-yl)methyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazoleFuran ring + methoxyphenyl groupAnticancer properties
4-(6-amino-thiazolyl)-N-(phenyl)benzene sulfonamideThiazole core + phenyl groupAnticonvulsant activity
5-Methylimidazo[2,1-b]thiazole derivativesMethylated imidazole + thiazoleAntimicrobial activity

Uniqueness

N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is unique due to its combination of both furan and imidazo[2,1-b]thiazole rings. This structural arrangement imparts distinct electronic and steric properties that enhance its reactivity and biological activity compared to other similar compounds. The presence of the methyl group on the imidazo[2,1-b]thiazole further contributes to its potential efficacy in therapeutic applications.

This comprehensive overview highlights the significance of N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide in chemical research and its promising applications in medicinal chemistry.

XLogP3

2.4

Dates

Last modified: 08-18-2023

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